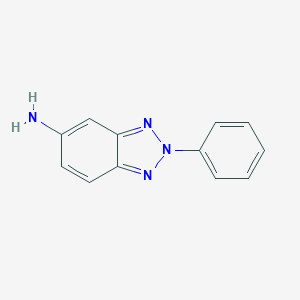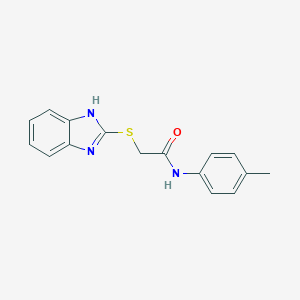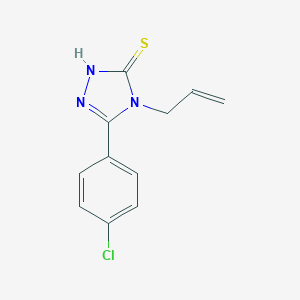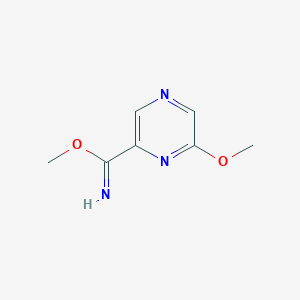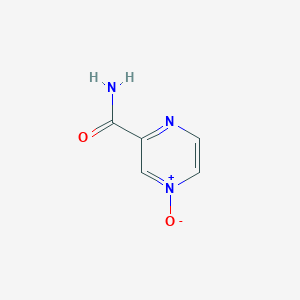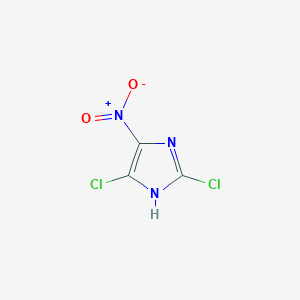![molecular formula C14H16N2O3S B188195 ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 40277-49-4](/img/structure/B188195.png)
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound belongs to the class of benzothienopyrimidine derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, benzothienopyrimidine derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of various oncogenes, including c-Myc and Bcl-2.
生化学的および生理学的効果
Studies have suggested that ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate may have several biochemical and physiological effects. For example, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, benzothienopyrimidine derivatives have been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One of the main advantages of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high yield and purity. This compound can be easily synthesized using simple and cost-effective methods, and the final product can be purified through recrystallization. Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit potent biological activities at low concentrations, making them ideal candidates for further studies.
However, one of the limitations of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is the lack of information on its toxicity and pharmacokinetic properties. Further studies are needed to determine the safety and efficacy of these compounds in vivo.
将来の方向性
There are several future directions for the research on ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One of the most promising directions is the development of these compounds as anti-cancer agents. Further studies are needed to determine the mechanism of action of these compounds and to optimize their structure-activity relationship for improved potency and selectivity.
Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit anti-viral and anti-bacterial properties. Therefore, further studies are needed to explore the potential of these compounds as anti-viral and anti-bacterial agents.
Conclusion
In conclusion, ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a promising compound with potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis method of this compound is simple and cost-effective, and the final product can be purified through recrystallization. Studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. However, further studies are needed to determine the safety and efficacy of these compounds in vivo.
合成法
The synthesis of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the condensation of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the reaction is reported to be high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported the potential of benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, as anti-cancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzothienopyrimidine derivatives have also been reported to possess anti-inflammatory, anti-viral, and anti-bacterial properties.
特性
CAS番号 |
40277-49-4 |
|---|---|
製品名 |
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC名 |
ethyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-11(17)7-16-8-15-13-12(14(16)18)9-5-3-4-6-10(9)20-13/h8H,2-7H2,1H3 |
InChIキー |
ABRJMUYLUUBNTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
正規SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
その他のCAS番号 |
40277-49-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



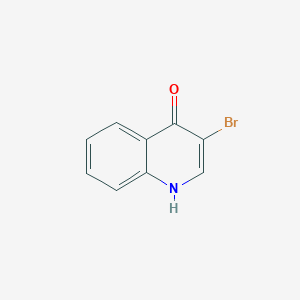
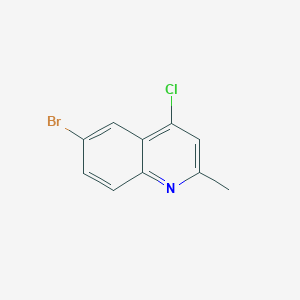
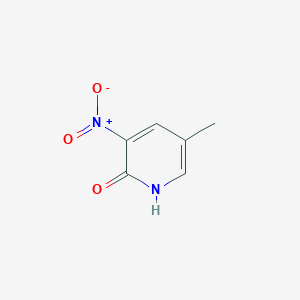
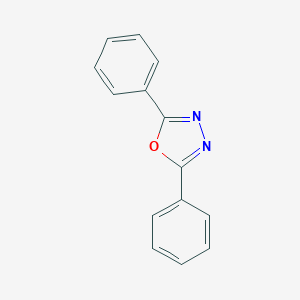
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
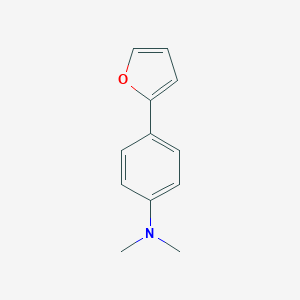
![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
